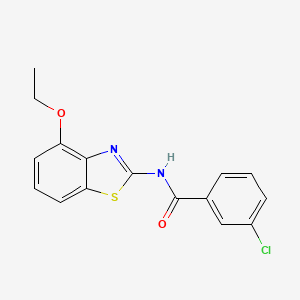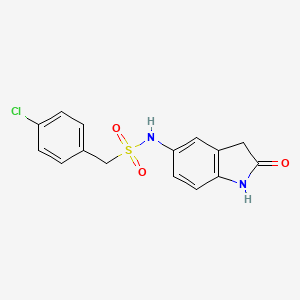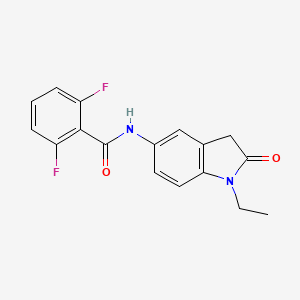![molecular formula C11H15FN2O2S B2794946 3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine CAS No. 2000826-03-7](/img/structure/B2794946.png)
3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine, also known as DSF or T-5224, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. DSF is a pyridine derivative that has a sulfonyl group and a fluorine atom attached to it.
Aplicaciones Científicas De Investigación
3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. 3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. Inhibition of NF-κB activity by 3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine has been shown to have anti-inflammatory and anti-tumor effects in preclinical studies.
Mecanismo De Acción
3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine inhibits the activity of NF-κB by binding to a specific cysteine residue in the p65 subunit of NF-κB. This binding leads to the formation of a covalent bond between 3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine and the cysteine residue, which prevents the translocation of NF-κB to the nucleus and the subsequent expression of its target genes. 3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine has also been shown to induce the degradation of the p65 subunit of NF-κB, leading to a further reduction in NF-κB activity.
Biochemical and Physiological Effects
3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine has been shown to have anti-inflammatory and anti-tumor effects in preclinical studies. 3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell types. 3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. 3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. 3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine has also been shown to have low toxicity in preclinical studies. However, 3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine has some limitations for lab experiments. 3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine has poor solubility in water, which can make it difficult to use in some assays. 3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine can also be unstable in some conditions, which can affect its activity.
Direcciones Futuras
3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine has potential therapeutic applications in various diseases, and future research should focus on further exploring its efficacy and safety in clinical trials. 3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine has also been shown to have synergistic effects with other anti-cancer agents, and future research should focus on identifying the optimal combination therapies for cancer treatment. 3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine has also been shown to have potential applications in neurodegenerative diseases, and future research should focus on exploring its efficacy in animal models of these diseases.
Métodos De Síntesis
3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine can be synthesized by reacting 2-chloro-3-fluoropyridine with 2,2-dimethyl-1-pyrrolidinylsulfonamide in the presence of a base such as potassium carbonate. The reaction yields 3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine as a yellow solid with a purity of over 95%. This synthesis method is relatively simple and has been optimized for large-scale production.
Propiedades
IUPAC Name |
3-(2,2-dimethylpyrrolidin-1-yl)sulfonyl-2-fluoropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2S/c1-11(2)6-4-8-14(11)17(15,16)9-5-3-7-13-10(9)12/h3,5,7H,4,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNNAXQGYUUXLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1S(=O)(=O)C2=C(N=CC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine](/img/structure/B2794864.png)

![4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(neopentyloxy)pyridine](/img/structure/B2794867.png)
![benzo[c][1,2,5]thiadiazol-5-yl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2794870.png)

![2-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2794872.png)
![Tert-butyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2794875.png)

![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-phenethylurea](/img/structure/B2794878.png)
![2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2794879.png)


![3-(2-(4-(4-acetylphenyl)piperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2794885.png)
